![molecular formula C22H19FN6O2S B2980218 N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872993-85-6](/img/structure/B2980218.png)
N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a 1,2,4-triazole ring, a pyridazine ring, and a benzamide group. The presence of these groups suggests that the compound could have a variety of biological activities .
Synthesis Analysis
While the specific synthesis for this compound is not available, compounds with similar structures are typically synthesized through a series of condensation and cyclization reactions .Molecular Structure Analysis
The compound contains a 1,2,4-triazole ring fused with a pyridazine ring. This structure is likely to contribute to its biological activity .Chemical Reactions Analysis
The compound contains several reactive groups, including an amide and a thioether, which could undergo a variety of chemical reactions .Scientific Research Applications
Anticancer Activity
The 1,2,4-triazole derivatives have been studied for their potential anticancer properties. Compounds similar to the one have demonstrated cytotoxic effects against cancer cells. The presence of fluorine atoms in the phenyl moiety, as seen in compound 10j from a related study, suggests that your compound may also possess anticancer activity due to its structural similarity .
Antimicrobial Properties
Triazoles and their derivatives are known for their antimicrobial activities. The structural features of these compounds contribute to their ability to inhibit the growth of various microorganisms. Your compound’s triazolo[4,3-b]pyridazin-3-yl moiety could potentially offer antimicrobial benefits .
Analgesic and Anti-inflammatory Effects
The triazolothiadiazine derivatives, which share a similar core structure with your compound, have shown analgesic and anti-inflammatory effects. This suggests that your compound might also be used in pain management and inflammation control .
Antioxidant Potential
These derivatives have also been associated with antioxidant properties. The unique chemical structure of your compound could provide a basis for its use as an antioxidant agent .
Antiviral Capabilities
The review article on synthetic and medicinal facets of triazolothiadiazine derivatives highlights antiviral activities among their pharmacological effects. Therefore, it is plausible that your compound could be explored for antiviral applications .
Enzyme Inhibition
Triazoles are known to act as enzyme inhibitors, including carbonic anhydrase inhibitors and cholinesterase inhibitors. The specific structure of your compound may allow it to bind to enzyme active sites, inhibiting their function .
Mechanism of Action
Target of Action
Similar compounds with a triazolothiadiazine core have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds can make specific interactions with different target receptors .
Mode of Action
Compounds with similar structures have been found to interact with their targets in a way that inhibits their function . This can lead to a variety of effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to diverse pharmacological effects . These effects can include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide valuable insights into the compound’s ADME properties and their impact on its bioavailability .
Result of Action
Similar compounds have been found to exhibit a variety of effects, depending on their specific targets and the nature of their interactions . These effects can include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
properties
IUPAC Name |
N-[2-[6-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O2S/c23-16-8-4-5-9-17(16)25-20(30)14-32-21-11-10-18-26-27-19(29(18)28-21)12-13-24-22(31)15-6-2-1-3-7-15/h1-11H,12-14H2,(H,24,31)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIQNFWMIAKKSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.